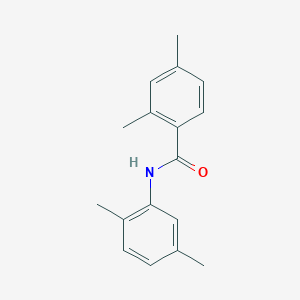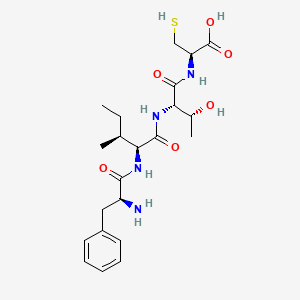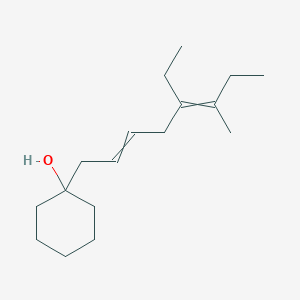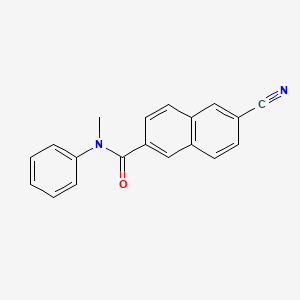
L-Lysyl-L-glutaminyl-L-seryl-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-glutaminyl-L-seryl-L-asparagine is a peptide composed of four amino acids: lysine, glutamine, serine, and asparagine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-glutaminyl-L-seryl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the carboxyl group of the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed, usually with a reagent like TFA, to expose the amino group for the next coupling step.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like HF or TFA.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-glutaminyl-L-seryl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of a hydroxyl group, while reduction can lead to the cleavage of disulfide bonds.
Applications De Recherche Scientifique
L-Lysyl-L-glutaminyl-L-seryl-L-asparagine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial Processes: Used in the production of bioactive peptides for various applications.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-glutaminyl-L-seryl-L-asparagine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with enzymes involved in protein synthesis or degradation, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Glutaminyl-L-lysyl-L-seryl-L-lysyl
- L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-alanyl-L-lysyl-L-seryl
Uniqueness
L-Lysyl-L-glutaminyl-L-seryl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its combination of lysine, glutamine, serine, and asparagine allows for unique interactions with biological molecules, making it valuable for research and industrial applications.
Propriétés
Numéro CAS |
798541-32-9 |
|---|---|
Formule moléculaire |
C18H33N7O8 |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H33N7O8/c19-6-2-1-3-9(20)15(29)23-10(4-5-13(21)27)16(30)25-12(8-26)17(31)24-11(18(32)33)7-14(22)28/h9-12,26H,1-8,19-20H2,(H2,21,27)(H2,22,28)(H,23,29)(H,24,31)(H,25,30)(H,32,33)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
UFUKUUANQFNGKM-BJDJZHNGSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
SMILES canonique |
C(CCN)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


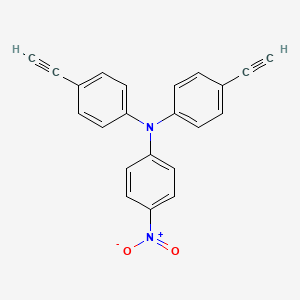
![1-Oxaspiro[5.7]tridecane-2,4-dione](/img/structure/B12525952.png)

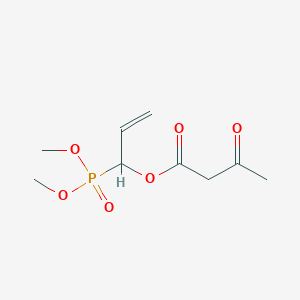
acetyl chloride](/img/structure/B12525964.png)
![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
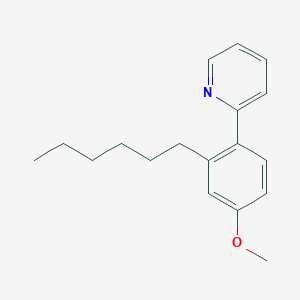
![Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]-](/img/structure/B12525994.png)
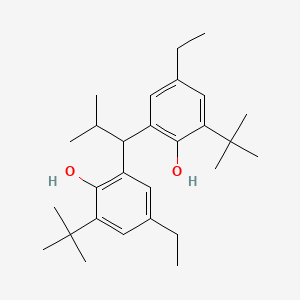
![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
